molecular formula C19H18N4O B2828527 N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)cinnamamide CAS No. 2035018-12-1

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)cinnamamide

Katalognummer B2828527
CAS-Nummer: 2035018-12-1
Molekulargewicht: 318.38
InChI-Schlüssel: DXLDTSXCAJJBOO-MDZDMXLPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of similar compounds, N-(pyridin-2-yl)amides, has been reported. They were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions. The formation of N-(pyridin-2-yl)amides occurred in toluene via C–C bond cleavage promoted by I2 and TBHP .


Chemical Reactions Analysis

N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions. N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .

Wirkmechanismus

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)cinnamamide targets the PIM kinase family, which consists of three isoforms (PIM1, PIM2, and PIM3). PIM kinases are serine/threonine kinases that regulate various cellular processes such as cell proliferation, survival, and metabolism. Overexpression of PIM kinases has been observed in various cancers, making them attractive targets for cancer therapy. This compound inhibits the activity of PIM kinases by binding to their ATP-binding site, which prevents the phosphorylation of downstream targets.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer therapy. It also inhibits cell proliferation and migration, which are important processes for tumor growth and metastasis. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, which can enhance their effectiveness. However, this compound may also have off-target effects on other kinases, which could lead to unwanted side effects.

Vorteile Und Einschränkungen Für Laborexperimente

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)cinnamamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and administer to cells or animals. It has also been extensively studied, making it a well-characterized compound. However, this compound may have limitations in terms of specificity and potency. It may also have off-target effects, which could complicate the interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)cinnamamide research. One direction is to investigate its potential as a combination therapy with other cancer drugs. This compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. Another direction is to investigate its potential in treating other diseases such as sickle cell anemia and Alzheimer's disease. Finally, further studies are needed to better understand the mechanism of action and potential side effects of this compound.

Synthesemethoden

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)cinnamamide can be synthesized using a multi-step process that involves the reaction of cinnamaldehyde with 2-(2-aminoethyl)pyridine to form this compound. The compound can be purified using column chromatography and characterized using various analytical techniques such as NMR and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)cinnamamide has been extensively studied for its potential as a cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including prostate, leukemia, and lymphoma. This compound has also been tested in preclinical models of cancer, where it demonstrated significant anti-tumor activity. In addition to its anti-cancer properties, this compound has also been investigated for its potential in treating other diseases such as sickle cell anemia and Alzheimer's disease.

Eigenschaften

IUPAC Name

(E)-3-phenyl-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O/c24-18(10-9-16-6-2-1-3-7-16)21-12-14-23-15-13-22-19(23)17-8-4-5-11-20-17/h1-11,13,15H,12,14H2,(H,21,24)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLDTSXCAJJBOO-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCCN2C=CN=C2C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCCN2C=CN=C2C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.